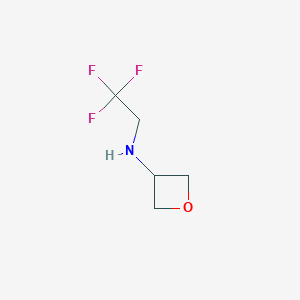

N-(2,2,2-trifluoroethyl)oxetan-3-amine

Description

Properties

IUPAC Name |

N-(2,2,2-trifluoroethyl)oxetan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO/c6-5(7,8)3-9-4-1-10-2-4/h4,9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMRONXNNYFFSOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1342774-30-4 | |

| Record name | N-(2,2,2-trifluoroethyl)oxetan-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-(2,2,2-trifluoroethyl)oxetan-3-amine: A Key Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Oxetanes in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of small, strained ring systems has become a powerful tool for modulating the physicochemical properties of therapeutic candidates. Among these, the oxetane ring, a four-membered cyclic ether, has garnered significant attention for its ability to impart favorable characteristics such as improved solubility, metabolic stability, and lipophilicity, while also providing a three-dimensional scaffold.[1][2][3] This guide focuses on a particularly valuable derivative, N-(2,2,2-trifluoroethyl)oxetan-3-amine , a building block that combines the advantageous properties of the oxetane moiety with the influential trifluoroethyl group.

The presence of the trifluoroethyl group can significantly enhance metabolic stability and modulate the basicity of the adjacent amine, crucial parameters in optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile. This document provides a comprehensive overview of this compound, including its chemical identity, a plausible synthetic route, and its potential applications in the development of novel therapeutics.

Core Compound Identification

Chemical Name: this compound

CAS Number: 1342774-30-4[4]

Molecular Formula: C₅H₈F₃NO[4]

Molecular Weight: 155.12 g/mol [4]

Chemical Structure

The chemical structure of this compound is characterized by a central oxetane ring substituted at the 3-position with a secondary amine, which is in turn connected to a 2,2,2-trifluoroethyl group.

Caption: Chemical structure of this compound.

Physicochemical Properties and Technical Specifications

| Property | Predicted Value/Information | Source |

| Molecular Weight | 155.12 g/mol | [4] |

| Monoisotopic Mass | 155.0558 Da | |

| SMILES | FC(F)(F)CNC1COC1 | [4] |

| InChIKey | XMRONXNNYFFSOS-UHFFFAOYSA-N | |

| Predicted XlogP | 0.6 | |

| Predicted Collision Cross Section ([M+H]⁺) | 125.9 Ų |

Synthesis Methodology: A Representative Protocol

The most logical and widely employed method for the synthesis of N-substituted oxetan-3-amines is through the reductive amination of oxetan-3-one. This one-pot reaction involves the formation of an intermediate imine from the ketone and a primary amine, which is then reduced in situ to the desired secondary amine.

Proposed Synthetic Pathway: Reductive Amination

Caption: Proposed synthesis of this compound via reductive amination.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on established methods for reductive amination and should be optimized for specific laboratory conditions.

Materials:

-

Oxetan-3-one

-

2,2,2-Trifluoroethylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add oxetan-3-one (1.0 equivalent) and anhydrous dichloromethane.

-

Amine Addition: Add 2,2,2-trifluoroethylamine (1.1 equivalents) to the solution at room temperature. Stir the mixture for 30 minutes.

-

Reductant Addition: Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Note: The reaction may be exothermic.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Applications in Drug Development

The unique combination of the oxetane ring and the trifluoroethyl group makes this compound a highly attractive building block for medicinal chemists.

-

Modulation of Physicochemical Properties: The oxetane moiety is known to improve aqueous solubility and reduce the lipophilicity of drug candidates, which can lead to enhanced pharmacokinetic profiles.[1][2]

-

Metabolic Stability: The trifluoromethyl group is a bioisostere of a methyl group but is significantly more resistant to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.

-

Basicity Attenuation: The electron-withdrawing nature of the trifluoromethyl group lowers the pKa of the adjacent amine. This can be advantageous in reducing off-target effects and improving cell permeability.

-

Scaffold for Diverse Libraries: As a secondary amine, this compound serves as a versatile handle for further functionalization, allowing for the rapid generation of libraries of novel compounds for screening against various biological targets.

Conclusion

This compound stands out as a valuable and strategic building block in the design and synthesis of next-generation therapeutics. Its unique structural features offer a compelling solution to some of the common challenges encountered in drug development, such as poor solubility and metabolic instability. As the demand for more sophisticated and effective drug candidates continues to grow, the utilization of such thoughtfully designed building blocks will undoubtedly play a pivotal role in the advancement of medicinal chemistry.

References

-

PubChem. This compound. [Link]

- Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: A New Solution for an Old Problem.

- Burkhard, J. A., et al. (2010). Oxetanes as versatile elements in drug design.

- Carreira, E. M., & Fessard, T. C. (2014). The Oxetane Motif in Drug Discovery. CHIMIA International Journal for Chemistry, 68(6), 375-379.

- Jahn, U., et al. (2015). Oxetanes in Medicinal Chemistry. In Fluorine in Pharmaceutical and Medicinal Chemistry (pp. 359-387). Imperial College Press.

- Taylor, R. D., et al. (2014). The oxetane ring in drug discovery. Journal of Medicinal Chemistry, 57(15), 6460-6479.

Sources

- 1. 1342774-30-4|this compound|BLD Pharm [bldpharm.com]

- 2. PubChemLite - N-(2,2,2-trifluoroethyl)oxan-3-amine (C7H12F3NO) [pubchemlite.lcsb.uni.lu]

- 3. Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2 [kangmei.com]

- 4. PubChemLite - this compound (C5H8F3NO) [pubchemlite.lcsb.uni.lu]

N-(2,2,2-trifluoroethyl)oxetan-3-amine: A Strategic Secondary Amine for Physicochemical Tuning

[1][2][3][4]

Executive Summary

N-(2,2,2-trifluoroethyl)oxetan-3-amine (CAS: 1342774-30-4) represents a specialized class of secondary amine building blocks designed to address specific failures in medicinal chemistry: high lipophilicity (LogP), metabolic instability, and excessive basicity.[1][2][3][4]

By merging the oxetane ring (a stable, polar, metabolic blocker) with the 2,2,2-trifluoroethyl group (a strong electron-withdrawing motif), this building block offers a unique physicochemical profile.[1][2][3][4] It serves as a "non-basic" secondary amine handle, allowing researchers to introduce nitrogen functionality without the liability of hERG channel inhibition or lysosomal trapping often associated with basic amines.

This guide details the synthesis, stability profile, and application of this building block, emphasizing the critical nuances required to handle its suppressed nucleophilicity and acid-sensitive core.[2][5]

Physicochemical Architecture

The utility of this compound lies in the synergistic effect of its two core components on the central nitrogen atom.[1][2][3][4]

The "Fluorine Effect": Basicity Suppression

The trifluoroethyl group is a potent electron-withdrawing group (EWG).[3] While a standard dialkylamine has a pKa of ~10–11, the inductive effect (

-

Result: The amine becomes significantly less basic, behaving more like an aniline than an aliphatic amine. This reduces off-target effects related to cation-pi interactions (e.g., hERG binding).[1][3]

The "Oxetane Effect": Solubility & Metabolic Stability[6][7][8][9][10]

-

Lipophilicity (LogD): The oxetane oxygen acts as a hydrogen bond acceptor, lowering LogD compared to gem-dimethyl or cyclobutyl analogs.[3][4]

-

Metabolic Blocking: The 3-position of the oxetane is sterically shielded and electronically deactivated, preventing the

-carbon oxidation typical of aliphatic amines. -

Conformation: The puckered ring structure of oxetane creates a specific vector for the N-substituent, often improving the "fit" in enzyme pockets compared to flexible linear chains.

Structural Logic Diagram

Figure 1: Synergistic effects of the trifluoroethyl and oxetane moieties on the central amine.[2][3][4]

Synthesis & Scalability

The most reliable route to this compound is the Reductive Amination of oxetan-3-one with 2,2,2-trifluoroethylamine.[1][2][3][4]

Critical Challenges

-

Volatility: 2,2,2-trifluoroethylamine has a boiling point of 36–37 °C .[1][2][3][4] Reactions must be run at low temperature or in sealed vessels to prevent loss of the amine before imine formation.

-

Oxetane Sensitivity: The oxetane ring is susceptible to acid-catalyzed ring opening (polymerization) in the presence of strong Lewis acids or high temperatures.[3]

-

Low Nucleophilicity: The CF

group makes the amine a poor nucleophile, slowing down the initial imine formation.

Optimized Synthetic Workflow

Reaction Scheme: Oxetan-3-one + CF3CH2NH2 + Reductant → Product

| Parameter | Recommendation | Rationale |

| Amine Source | 2,2,2-Trifluoroethylamine HCl salt | Easier to handle than the volatile free base.[1][2][3][4] Release in situ with TEA/DIPEA.[1][4] |

| Solvent | Dichloromethane (DCM) or DCE | Good solubility; non-nucleophilic.[1][3][4] |

| Reductant | NaBH(OAc) | Mild; does not reduce the ketone before imine formation; compatible with oxetanes.[4] |

| Temperature | 0 °C to Room Temp | Prevents amine evaporation and oxetane degradation.[1][4] |

| Stoichiometry | 1.2 – 1.5 equiv.[1][4] Amine | Excess amine drives equilibrium despite low nucleophilicity.[1][4] |

Detailed Protocol: Reductive Amination

Step-by-Step Procedure:

-

Preparation: In a dry round-bottom flask under N

, suspend 2,2,2-trifluoroethylamine hydrochloride (1.2 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration relative to ketone). -

Free Basing: Cool to 0 °C. Add Triethylamine (TEA) (1.2 equiv) dropwise. Stir for 15 minutes. Note: Ensure the system is well-sealed to prevent amine loss.[3]

-

Ketone Addition: Add Oxetan-3-one (1.0 equiv) in one portion.

-

Imine Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) for 1–2 hours. Expert Insight: Adding molecular sieves (4Å) or MgSO

can help drive imine formation by removing water, which is critical for this electron-deficient amine.[1][2][4]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Reduction: Cool back to 0 °C. Add Sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.

-

Reaction: Stir at RT overnight (12–16 hours). Monitor by TLC (stain with KMnO

or Ninhydrin) or LCMS.[4]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Workup: Quench with saturated aqueous NaHCO

. Extract with DCM (3x).[4]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Purification: Dry organics over Na

SOngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Reactivity & Functionalization[1][11]

Once synthesized, this compound is a challenging nucleophile.[1][2][3] Its low basicity (pKa < 6) means it reacts sluggishly compared to standard secondary amines.[3][4]

Amide Coupling (The Primary Utility)

Standard coupling reagents (EDC/HOBt) often fail or give low yields.[3][4]

-

Preferred Reagents: HATU, COMU, or T3P (Propylphosphonic anhydride).[1][2][4]

-

Activation: Conversion of the carboxylic acid to an Acid Chloride (using SOCl

or Oxalyl Chloride) is often necessary for efficient coupling.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Base: Use a non-nucleophilic base like DIPEA or 2,6-Lutidine.[1][2][3][4]

Nucleophilic Aromatic Substitution (S Ar)

This amine is an excellent candidate for S

-

Conditions: Requires elevated temperatures (80–120 °C) and a polar aprotic solvent (DMSO, NMP, or DMF).[2][3][4]

-

Advantage: The resulting product often has improved solubility compared to alkyl analogs.

Reactivity Decision Tree

Figure 2: Strategic decision tree for functionalizing the building block.

References

-

Wuitschik, G. et al. "Oxetanes as Promising Modules in Drug Discovery."[1][4] Angewandte Chemie International Edition, 2006, 45(46), 7736–7739.[1][2][4] Link[2][3][4]

-

Burkhard, J. A. et al. "Oxetanes in Drug Discovery: Structural and Synthetic Insights."[1][4] Journal of Medicinal Chemistry, 2010, 53(6), 2206–2229.[1][2][4] Link[2][3][4]

- Mykhailiuk, P. K. "In situ generation of trifluoroethylamine for the synthesis of trifluoroethyl-substituted amines." European Journal of Organic Chemistry, 2014.

-

Barnes-Seeman, D. "The role of oxetanes in medicinal chemistry."[4] Drug Discovery Today, 2012.[1][4]

Sources

- 1. Ethanamine, 2,2,2-trifluoro- | C2H4F3N | CID 9773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. JP2008162990A - Manufacturing method of 2,2,2-trifluoroethylamine - Google Patents [patents.google.com]

- 3. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]

- 4. PubChemLite - this compound (C5H8F3NO) [pubchemlite.lcsb.uni.lu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Reductive amination conditions for oxetan-3-one and 2,2,2-trifluoroethylamine

Application Note: Reductive Amination of Oxetan-3-one with 2,2,2-Trifluoroethylamine

Executive Summary

This guide details the synthesis of

The Challenge: This transformation presents a "mismatched" reactivity profile:

-

Oxetan-3-one: A strained four-membered ring susceptible to acid-catalyzed ring opening (polymerization/decomposition).

-

2,2,2-Trifluoroethylamine (TFEA): An exceptionally weak nucleophile (

of conjugate acid

The Solution: A modified reductive amination protocol using Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) with precise pH control. This method avoids the harsh Lewis acids (e.g.,

Mechanistic Insight & Reaction Design

The reaction proceeds via a hemiaminal intermediate, followed by dehydration to an iminium ion, which is then irreversibly reduced.

Critical Mechanistic Obstacles

-

Nucleophilicity: The nitrogen lone pair in TFEA is delocalized toward the fluorine atoms. It struggles to attack the carbonyl carbon of oxetan-3-one.

-

Dehydration: Formation of the iminium ion requires acid catalysis (

), but too much acid opens the oxetane ring. -

Selectivity: STAB is chosen because it reduces the protonated iminium ion much faster than the ketone, preventing the formation of oxetan-3-ol side products.

Figure 1: Mechanistic pathway highlighting the critical iminium formation step.

Experimental Protocol

Target Scale: 1.0 mmol (scalable to ~50 mmol with cooling adjustments). Safety Note: TFEA is toxic and volatile. Oxetan-3-one is a potential alkylating agent. Perform all operations in a fume hood.

Materials & Reagents

| Reagent | Equiv. | MW | Amount (1 mmol scale) | Notes |

| Oxetan-3-one | 1.0 | 72.06 | 72 mg | Volatile; weigh quickly or use as solution. |

| TFEA | 1.2 | 135.5 | 163 mg | Use HCl salt to prevent volatility loss. |

| Triethylamine (Et | 1.2 | 101.19 | 167 | Necessary to free-base the amine salt. |

| STAB | 1.5 | 211.94 | 318 mg | Sodium triacetoxyborohydride. |

| Acetic Acid (AcOH) | 2.0 | 60.05 | 115 | Promotes iminium formation. |

| DCM or DCE | - | - | 5 - 10 mL | Anhydrous. |

Step-by-Step Procedure

-

Amine Free-Basing (In-Situ):

-

To a dry reaction vial equipped with a stir bar, add TFEA

HCl (1.2 equiv) and anhydrous DCM (or DCE). -

Add Et

N (1.2 equiv) dropwise. Stir at Room Temperature (RT) for 10–15 minutes. -

Checkpoint: Ensure the salt dissolves/suspends finely. The free amine is now available.

-

-

Ketone Addition:

-

Add Oxetan-3-one (1.0 equiv) to the mixture.

-

Crucial Step: Immediately add Acetic Acid (2.0 equiv).

-

Stir at RT for 30–60 minutes.

-

Why? This "pre-mix" period allows the weak nucleophile to establish an equilibrium with the hemiaminal/iminium species before the reducing agent is introduced.

-

-

Reduction:

-

Cool the mixture to 0 °C (ice bath).

-

Add STAB (1.5 equiv) portion-wise over 5 minutes. Caution: Mild gas evolution.

-

Remove the ice bath and allow the reaction to warm to RT. Stir for 12–16 hours (overnight).

-

-

Monitoring:

-

Check by TLC (stain with KMnO

or Ninhydrin) or LC-MS. -

Target Mass: [M+H]

= 170.1.

-

-

Workup (Quench):

-

Quench the reaction by adding saturated aqueous NaHCO

(10 mL). Stir vigorously for 15 minutes to decompose borate complexes. -

Separate the organic layer. Extract the aqueous layer with DCM (

mL). -

Combine organic layers, dry over Na

SO

-

-

Purification:

-

If necessary, purify via flash column chromatography (SiO

). -

Eluent: 0

5% MeOH in DCM (ammoniated MeOH is preferred to prevent streaking).

-

Optimization & Troubleshooting Guide

The following decision tree helps troubleshoot low yields or side reactions.

Figure 2: Troubleshooting logic for oxetane reductive aminations.

Parameter Comparison

| Parameter | Standard (Recommended) | Aggressive (Low Reactivity) | Mild (High Sensitivity) |

| Reducing Agent | STAB | STAB | NaCNBH |

| Solvent | DCM | DCE | MeOH/DCM (1:1) |

| Temperature | 20–25 °C | 40–50 °C | 0 °C |

| Additive | AcOH (2 eq) | AcOH (5 eq) + 3Å Sieves | AcOH (1 eq) |

| Risk | Low | Ring Opening | HCN Toxicity |

References

-

Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 45(46), 7736–7739.

- Key Insight: Establishes the stability profile of oxetanes under reductive amin

-

Wuitschik, G., et al. (2008). "Oxetanes in Drug Discovery: Structural and Synthetic Aspects." Journal of Medicinal Chemistry, 53(8), 3227–3246.

- Key Insight: Comprehensive review of oxetane synthesis, including specific protocols for amine coupling.

-

Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.

- Key Insight: The foundational text for STAB-mediated reductive amination, explaining the selectivity for iminiums over ketones.

- Mykhailiuk, P. K. (2015). "In Situ Generation of Difluoromethyl Diazomethane for the Synthesis of Difluoromethylated Pyrazoles and Tetrazoles." (Contextual reference for fluorinated amine handling). European Journal of Organic Chemistry.

Sources

Part 1: Strategic Importance & Physicochemical Rationale

In modern medicinal chemistry, the "gem-dimethyl to oxetane" switch is a validated strategy to improve the drug-like properties of lead compounds. However, the integration of fluorine into the oxetane core—specifically in the form of 3-fluorooxetane-3-amine and 3-(trifluoromethyl)oxetane-3-amine —offers a dual advantage that simple oxetanes cannot match: precise pKa modulation and metabolic blocking.

Key Physicochemical Impacts:

-

Basicity Modulation: While a standard oxetane ring reduces the pKa of an adjacent amine by ~1 unit compared to a gem-dimethyl group, the introduction of a geminal fluorine (3-fluoro-3-amino motif) drastically lowers the pKa by 2.5–3.0 units (typically from ~9.5 to ~6.5). This is critical for improving oral bioavailability and reducing hERG liability.

-

Lipophilicity (LogD): The high polarity of the oxetane C–O bonds, combined with the C–F bond dipole, significantly lowers LogD, improving solubility without sacrificing permeability.

-

Metabolic Stability: The quaternary center at C3 blocks oxidative metabolism (CYP450), while the fluorine atom electronically deactivates the amine towards N-oxidation.

Part 2: Synthesis Protocols

Protocol A: Scalable Synthesis of 3-Fluorooxetane-3-amine Hydrochloride

Target: The "Gem-Fluoroamine" Building Block

Process Logic: Direct fluorination of primary amines is impossible due to oxidation. The "Mykhailiuk Route" utilizes a benzhydrylamine protecting group to form a Schiff base, which activates the C3 position for nucleophilic fluorination while protecting the nitrogen.

Materials:

-

Substrate: Oxetan-3-one (CAS: 6704-31-0)

-

Amine Source: Benzhydrylamine (

) -

Fluorinating Agent: XtalFluor-E® (preferred for safety) or Deoxo-Fluor™ (traditional).

-

Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology:

-

Imine Formation (Schiff Base):

-

Charge a reactor with oxetan-3-one (1.0 eq) and DCM (5 vol).

-

Add benzhydrylamine (1.05 eq) and

(2.0 eq) to sequester water. -

Stir at 20–25 °C for 12 hours.

-

Filter off solids (

) and concentrate to yield the crude imine. Note: The imine is sensitive to hydrolysis; proceed immediately.

-

-

Deoxofluorination (The Critical Step):

-

Safety Pre-check: Ensure reactor is dry. If using Deoxo-Fluor, keep temperature strictly < 40 °C.

-

Dissolve the crude imine in dry DCM (10 vol).

-

Add

(catalytic, 0.1 eq) if using Deoxo-Fluor to accelerate reaction at lower temps. -

Addition: Add the fluorinating agent (1.2 eq) dropwise at 0 °C.

-

Allow to warm to 20 °C and stir for 16 hours.

-

Quench: Cool to 0 °C. Quench with saturated

. Caution: Gas evolution (

-

-

Hydrolysis/Hydrogenolysis:

-

The bulky benzhydryl group must be removed.

-

Method: Hydrogenation using

(Pearlman’s catalyst) in MeOH/HCl. -

Pressure: 5–10 bar

. Temperature: 25 °C. -

Filtration and crystallization from

yields 3-fluorooxetane-3-amine HCl as a white solid.

-

Data Summary: Yield & Parameters

| Parameter | Value | Notes |

| Overall Yield | 55–65% | 3 steps from oxetan-3-one |

| Purity | >98% (qNMR) | Critical to remove defluorinated side products |

| Diagnostic triplet/multiplet | ||

| Key Impurity | Ring-opened fluorohydrins | Caused by acidic quench if T > 5°C |

Protocol B: De Novo Synthesis of 3-(Trifluoromethyl)oxetane-3-amine

Target: The "Ring-Closure" Strategy

Process Logic: You cannot easily introduce a

Step-by-Step Methodology:

-

Precursor Assembly:

-

Start with ethyl 4,4,4-trifluoroacetoacetate .

-

Perform a nitration or amination (via oxime) to install the nitrogen at the

-position. -

Reduce the ester and ketone moieties (using

) to generate 2-(trifluoromethyl)-2-aminopropane-1,3-diol .

-

-

Cyclization (Intramolecular Williamson Etherification):

-

Selective Activation: The primary alcohols must be activated as leaving groups, but the amine must be protected (e.g., Boc-protection).

-

React N-Boc-diol with n-BuLi (2.2 eq) followed by TsCl (1.0 eq) in THF at -78 °C. Critical: Only mono-tosylation is desired.

-

Ring Closure: Warm to room temperature. Add n-BuLi (1.1 eq) or NaH to deprotonate the remaining alcohol, displacing the tosylate to close the oxetane ring.

-

-

Deprotection:

-

Standard TFA/DCM deprotection of the Boc group yields the amine salt.

-

Part 3: Process Safety & Reagent Selection

The primary safety risk in these protocols is the use of deoxofluorinating agents (DAST, Deoxo-Fluor) which can induce thermal runaway or explosion if the oxetane ring opens exothermically.

Reagent Comparison for Scale-Up:

| Reagent | State | Decomp.[1][2][3] Onset (DSC) | HF Generation | Scale Suitability |

| DAST | Liquid | ~140 °C (Violent) | High (Fuming) | Lab Scale Only (<10g) |

| Deoxo-Fluor | Liquid | ~140 °C (Slower) | Moderate | Pilot Scale (with cooling) |

| XtalFluor-E® | Solid | >190 °C | None (No free HF) | Manufacturing (>1kg) |

Recommendation: For any batch size >100g, XtalFluor-E® is the mandatory reagent choice to prevent thermal events and glass etching.

Part 4: Visualizations

Figure 1: Reaction Pathway for 3-Fluorooxetane-3-amine

Caption: Synthetic workflow for the gem-fluoroamine route. The Schiff base intermediate is critical for activating the C3 position.

Figure 2: Safety Decision Tree for Fluorination

Caption: Decision matrix for selecting fluorinating agents based on scale and substrate stability. XtalFluor is prioritized for acid-sensitive oxetanes.

References

-

Mykhailiuk, P. K. (2015).[4][5] Synthesis of 3-fluorooxetane-3-amine. The Journal of Organic Chemistry, 80(16), 8142–8148. Link

-

L'Heureux, A., et al. (2010). Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling.[6] The Journal of Organic Chemistry, 75(10), 3401–3411. Link

-

Wuitschik, G., et al. (2010). Oxetanes as versatile elements in drug discovery and synthesis.[7][8] Angewandte Chemie International Edition, 49(48), 8979–8980. Link

-

Burkhard, J. A., et al. (2010). Synthesis of azaspirocycles and their evaluation in drug discovery. Angewandte Chemie International Edition, 49(20), 3524–3527. Link

Sources

- 1. manchesterorganics.com [manchesterorganics.com]

- 2. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organophotoredox-Driven Three-Component Synthesis of β‑Trifluoromethyl β‑Amino Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Three-component synthesis of fluorinated pyrazoles from fluoroalkylamines, NaNO2 and electron-deficient alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pavel Mykhailiuk - Академия Google [scholar.google.com]

- 6. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tandfonline.com [tandfonline.com]

Application Note: Strategic Incorporation of N-(2,2,2-trifluoroethyl)oxetan-3-amine into Heterocyclic Scaffolds

Abstract & Strategic Rationale

The incorporation of N-(2,2,2-trifluoroethyl)oxetan-3-amine (CAS: 1342774-30-4) represents a high-value strategy in modern drug discovery, specifically for optimizing lead compounds suffering from high lipophilicity or metabolic instability.[1]

This building block combines two powerful medicinal chemistry motifs:

-

The Oxetane Ring: Acts as a polar, metabolic stable surrogate for gem-dimethyl or carbonyl groups, significantly lowering LogD while improving aqueous solubility (Wuitschik et al., 2008).

-

The Trifluoroethyl Group: Modulates the basicity of the adjacent nitrogen (reducing pKa by 3–4 units compared to ethyl), thereby improving membrane permeability and blocking oxidative metabolism (N-dealkylation).

Challenge: The electron-withdrawing effect of the

Physicochemical Impact Analysis

Before synthesis, it is critical to understand the property shifts this moiety induces.

| Property | Standard Amine (e.g., N-ethyl) | This compound | Impact |

| pKa (Conj.[1] Acid) | ~10.5 | ~5.8 - 6.2 (Est.)[1] | Reduced Basicity: Improves CNS penetration; reduces hERG liability. |

| LogP | High | Low | Solubility: Oxetane oxygen acts as a H-bond acceptor, lowering LogP.[1] |

| Metabolic Stability | Low (N-dealkylation) | High | Blockade: |

| Nucleophilicity | High | Low | Reactivity: Requires activated electrophiles or catalysis.[1] |

Decision Matrix: Selecting the Coupling Strategy

The low nucleophilicity of this amine dictates that standard

Figure 1: Synthetic Strategy Decision Matrix. Due to the reduced nucleophilicity of the trifluoroethyl amine, Pd-catalysis is often required for standard pyridine or phenyl scaffolds.

Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution ( )

Applicability: Highly electron-deficient scaffolds (e.g., 2-chloropyrimidine, 4-chloropyridine, chloropurines).[1] Risk Factor: High temperatures can degrade the oxetane if the medium becomes acidic.

Reagents:

-

Electrophile (1.0 equiv)

-

This compound (1.2 equiv)[1]

-

Base: DIPEA (3.0 equiv) or

(2.0 equiv) -

Solvent: DMSO or NMP (Anhydrous)

Step-by-Step Procedure:

-

Dissolution: In a microwave vial, dissolve the heteroaryl chloride (0.5 mmol) in anhydrous DMSO (2.0 mL).

-

Addition: Add DIPEA (1.5 mmol, 260 µL). Note: Inorganic bases like

are preferred if the electrophile is sensitive to basic hydrolysis, but DIPEA is standard for solubility. -

Amine Addition: Add this compound (0.6 mmol).

-

Reaction:

-

Thermal: Heat to 100°C for 4–12 hours.

-

Microwave: 120°C for 30–60 minutes. (Preferred to minimize thermal exposure time).

-

-

Monitoring: Monitor by LC-MS. Look for the product mass [M+H]+.

-

Troubleshooting: If conversion is <10% after 1 hour, STOP . Do not increase temp >140°C. Switch to Protocol B.

-

-

Workup (Crucial):

-

Dilute with EtOAc.[2]

-

Wash with saturated

or water. NEVER use 1M HCl , as this will hydrolyze the oxetane to the 1,3-diol. -

Dry over

and concentrate.

-

Protocol B: Buchwald-Hartwig Cross-Coupling (Recommended)

Applicability: Unactivated aryl/heteroaryl halides (e.g., bromobenzene, 3-bromopyridine).[1]

Rationale: The

Reagents:

-

Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (0.02 – 0.05 equiv).[1]

-

Why: These precatalysts ensure rapid initiation. RuPhos is excellent for secondary amines; BrettPhos is robust for difficult couplings.

-

-

Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) or LHMDS (if functional groups are base-sensitive).[1]

-

Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed).[1]

Step-by-Step Procedure:

-

Inert Atmosphere: Flame-dry a reaction tube and cool under Argon/Nitrogen.

-

Solids: Charge the tube with:

-

Liquids: Add anhydrous 1,4-Dioxane (2.0 mL).

-

Amine: Add this compound (0.60 mmol) via syringe.

-

Degas: Sparge with Argon for 2 minutes.

-

Reaction: Seal and heat to 80°C for 2–4 hours.

-

Note: The reaction is often faster than

and cleaner.

-

-

Workup:

-

Filter through a pad of Celite (eluting with EtOAc).

-

Concentrate.

-

Purify via Flash Chromatography (Silica).[2]

-

Note: Oxetanes are generally stable on silica, but avoid using acidified mobile phases.

-

Mechanism of Action & Stability Risks

The following diagram illustrates the competing pathways. The goal is to favor the C-N coupling while avoiding the oxetane ring-opening, which is catalyzed by trace acid or electrophilic activation of the ether oxygen.

Figure 2: Reaction pathway highlighting the necessity of avoiding acidic conditions to prevent oxetane degradation.[1]

References

-

Wuitschik, G., et al. (2008). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. (Foundational work on oxetane properties).

-

Wuitschik, G., et al. (2010).[1][4] "Oxetanes as promising bioisosteres for the gem-dimethyl group."[5] Angewandte Chemie International Edition.

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews. (Guidance on ligand selection for difficult amines).

-

Mykhailiuk, P. K. (2015).[6] "Generation of C2H5S(O)2CF3 and its application for the synthesis of trifluoromethylated molecules." Chemistry – A European Journal. (Context on trifluoroethyl group chemistry and Enamine building blocks).

-

Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." (General reference for handling polar intermediates).

Sources

- 1. Ethanamine, 2,2,2-trifluoro- | C2H4F3N | CID 9773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,2,2-trifluoro-N-methylethanamine | C3H6F3N | CID 520301 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Overcoming low nucleophilicity of N-(2,2,2-trifluoroethyl)oxetan-3-amine

Topic: Overcoming Low Nucleophilicity & Acid Sensitivity in Synthesis Ticket ID: OX-TFE-001 Status: Open for Consultation[1][2]

Executive Summary: The Dual Challenge

Working with N-(2,2,2-trifluoroethyl)oxetan-3-amine presents a paradoxical synthetic challenge. You are dealing with two opposing reactivity profiles in a single molecule:

-

The "Dead" Nitrogen (Low Nucleophilicity): The trifluoroethyl group exerts a powerful inductive electron-withdrawing effect (

), dropping the pKa of the amine significantly (approx.[1] pKa ~5.5–6.0 compared to ~10 for typical secondary amines).[2] It behaves more like an aniline than an alkyl amine.[2] -

The "Fragile" Ring (Acid Sensitivity): The oxetane ring possesses significant ring strain (~25 kcal/mol).[1] While 3,3-disubstituted oxetanes are robust, the 3-monosubstituted variants are prone to ring-opening polymerization or hydrolysis in the presence of strong Brønsted or Lewis acids.

The Golden Rule: You must activate your electrophile aggressively (to satisfy the weak amine) while maintaining strictly non-acidic or buffered conditions (to save the oxetane).[1]

Decision Matrix: Selecting the Right Pathway

Before starting, map your intended transformation to the recommended protocol.[2]

Figure 1: Strategic decision tree for selecting reaction conditions based on electrophile type.

Critical Troubleshooting Guides

Module A: Amide Coupling (The Most Common Failure Point)[1]

The Issue: Standard EDC/HOBt or DCC couplings often result in <10% yield or recovered starting material because the carbodiimide intermediate is not electrophilic enough to capture the trifluoroethyl amine.

The Solution: Use Propylphosphonic Anhydride (T3P) or HATU .[1] T3P is superior as it drives the equilibrium by forming a water-soluble byproduct and works well with weak nucleophiles.[2]

Protocol A: T3P Coupling (Recommended)

-

Dissolve: Carboxylic acid (1.0 eq) and this compound (1.1 eq) in EtOAc or 2-MeTHF (Avoid DMF if possible to simplify workup).

-

Base: Add DIPEA or TEA (3.0 eq). Crucial: The solution must remain basic to prevent oxetane opening by the phosphoric acid byproducts.

-

Reagent: Add T3P (50% w/w in EtOAc, 1.5 eq) dropwise at 0°C.

-

Reaction: Allow to warm to RT. Stir 12–24h.[2]

-

Workup: Wash with sat. NaHCO3 (Do NOT use 1M HCl).[1][2] Dry over Na2SO4.[2]

Why this works: T3P generates a highly reactive mixed anhydride in situ.[2] The byproduct is a cyclic phosphonate that is non-acidic in the presence of base, protecting the oxetane.

Module B: Transition Metal Catalysis (C-N Bond Formation)

The Issue: The trifluoroethyl group poisons many Pd catalysts or slows down oxidative addition. Standard ligands (BINAP, dppf) often fail.[2]

The Solution: Use ligands designed for "difficult" amines.[2] BrettPhos (for primary/hindered amines) or RuPhos are the gold standards here.[1]

Protocol D: Buchwald-Hartwig Amination [1][3][4]

-

Catalyst: Pd2(dba)3 (2 mol%) or BrettPhos Pd G4 Precatalyst.[1]

-

Ligand: BrettPhos or RuPhos (4 mol%).

-

Base:

(2.0 eq) or-

Warning: Avoid

if possible.[2] While standard for Buchwalds, strong alkoxides can attack the oxetane ring or cause elimination of the trifluoroethyl group at high temps.

-

Module C: Oxetane Stability & Workup Hygiene

The "Red Zone" (Conditions to Avoid):

-

Aqueous HCl/H2SO4: Will open the ring to the diol or chloro-alcohol within minutes.

-

Lewis Acids (

, -

High Temp (>120°C) with Weak Nucleophiles: Can cause thermal decomposition.[1][2]

Safe Workup Table:

| Reagent | Status | Reason |

| 1M HCl | ❌ FORBIDDEN | Rapid ring opening.[1][2] |

| 10% Citric Acid | ⚠️ CAUTION | Safe for short contact times at 0°C; avoid prolonged exposure.[2] |

| Sat. NH4Cl | ✅ SAFE | Mildly acidic (pH ~5-6), generally tolerated.[1][2] |

| Sat. NaHCO3 | ✅ PREFERRED | Keeps pH > 7, ensuring ring stability.[2] |

| Brine | ✅ SAFE | Neutral.[1][2] |

Mechanistic Insight: Why is this difficult?

Understanding the failure mode helps you design better experiments.[2]

Figure 2: The trifluoroethyl group pulls density (inductive), while the constrained ring increases the s-character of the nitrogen bond, further reducing lone-pair availability.[1]

FAQ: Frequently Asked Questions

Q: Can I use reductive amination to make this molecule from oxetan-3-one?

A: Yes, but be careful. Using trifluoroethylamine hydrochloride + oxetan-3-one with

-

Tip: Pre-mix the amine salt and ketone with TEA (1 eq) for 30 mins before adding the borohydride. This ensures the free amine is available to form the imine. Do not use acetic acid as the solvent; use DCM or DCE with catalytic AcOH.[2]

Q: I see a new spot on TLC that doesn't move (baseline). What is it? A: This is likely the ring-opened amino-alcohol.[1][2] This happens if your silica gel is too acidic.[2]

-

Fix: Pre-treat your TLC plate with 1% TEA/Hexane or add 1% TEA to your eluent during column chromatography to deactivate silica acidic sites.[2]

Q: Can I use HATU? A: Yes, HATU is a viable alternative to T3P.[2] However, HATU byproducts (tetramethylurea) can be harder to remove than T3P's water-soluble byproducts.[1][2] If using HATU, ensure you use HOAt as an additive if the reaction is sluggish.[2]

References

-

Oxetane Stability & Synthesis

-

T3P Coupling for Weak Amines

-

Buchwald-Hartwig of Fluoroalkylamines

-

General Properties of Trifluoroethylamines

Sources

- 1. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]

- 2. Oxetane - Wikipedia [en.wikipedia.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Transformation of Aromatic, Heteroaromatic, and Aliphatic Aldehydes to Nitriles [organic-chemistry.org]

Technical Support Center: Amide Coupling with Electron-Deficient Amines

Welcome to the technical support center for amide coupling reactions involving electron-deficient amines. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges with this notoriously difficult transformation. The reduced nucleophilicity of electron-deficient amines often leads to sluggish or failed reactions with standard coupling protocols. This guide provides in-depth troubleshooting advice, explains the underlying chemical principles, and offers field-proven solutions to overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: Why are my standard amide coupling conditions (e.g., HATU, EDC/HOBt) failing with my electron-deficient amine?

A: Standard coupling reagents like HATU and EDC/HOBt are highly effective for a wide range of amines. However, their success hinges on the nucleophilic attack of the amine on an activated carboxylic acid intermediate. Electron-deficient amines, such as those with electron-withdrawing groups (e.g., nitro, cyano, halo) on an aromatic ring, have significantly reduced nucleophilicity. This diminished reactivity makes the crucial amine addition step very slow, often leading to low yields or complete reaction failure.[1][2] The activated acid intermediate may decompose or participate in side reactions before the weakly nucleophilic amine can react.

Q2: I see the formation of an activated ester by LC-MS, but the reaction doesn't proceed to the amide. What's happening?

A: This is a classic sign that the activation of the carboxylic acid is successful, but the subsequent nucleophilic attack by the electron-deficient amine is the rate-limiting step and is too slow under the current conditions.[3] The activated species (e.g., HOBt-ester, O-acylisourea intermediate) is not sufficiently reactive to be intercepted by the poorly nucleophilic amine.[4] Over time, this activated intermediate can hydrolyze back to the starting carboxylic acid or undergo other decomposition pathways.

Q3: Can I just increase the temperature or reaction time?

A: While increasing the temperature can sometimes improve reaction rates, it can also promote side reactions and decomposition of reagents and products, especially with sensitive substrates. Prolonged reaction times also increase the likelihood of degradation. For instance, while a higher temperature of 60°C showed a slight improvement in one reported case, it was not a universal solution.[1] A more strategic approach involves selecting more potent activating agents or additives that generate a more reactive electrophile.

Q4: What are the most common side reactions to look out for?

A: Besides the failure to form the desired amide, several side reactions can occur:

-

Decomposition of the coupling reagent: Some coupling reagents are unstable and can degrade before the coupling reaction takes place.

-

Racemization: For chiral carboxylic acids, especially α-amino acids, racemization can be a significant issue, particularly with carbodiimide-based methods without additives.[2]

-

Guanidinium by-product formation: Aminium/uronium-based reagents like HATU can react with the amine to form a guanidinium byproduct, consuming the amine and preventing amide formation.

-

Anhydride formation: In some cases, the carboxylic acid can react with itself to form an anhydride, which may or may not be reactive enough to couple with the electron-deficient amine.[3]

Troubleshooting Guides & Advanced Protocols

Issue 1: Low to No Conversion with Standard Coupling Reagents

When common coupling cocktails fail, a systematic approach to increasing the electrophilicity of the activated carboxylic acid is necessary.

The low nucleophilicity of the amine (often indicated by a low pKa of its conjugate acid) is the root cause.[5] The energy barrier for the amine to attack the activated ester is too high. Therefore, the strategy should focus on either making the electrophile more reactive or using conditions that facilitate the nucleophilic attack.

1. Enhancing Reactivity with Additives: The Role of DMAP

For carbodiimide-based couplings (e.g., EDC, DCC), the addition of 4-dimethylaminopyridine (DMAP) can be critical. DMAP acts as an acyl transfer agent, forming a highly reactive acylpyridinium intermediate. This intermediate is significantly more electrophilic than the corresponding HOBt-ester or O-acylisourea intermediate and can be more readily attacked by a weakly nucleophilic amine.[1]

Protocol: EDC/DMAP/HOBt Coupling [1]

-

To a solution of the carboxylic acid (1.0 equiv.), electron-deficient amine (1.0-1.2 equiv.), and a catalytic amount of HOBt (0.1 equiv.) in an anhydrous aprotic solvent (e.g., acetonitrile or dichloromethane), add DMAP (1.0 equiv.).

-

Add EDC (1.0-1.5 equiv.) to the mixture.

-

Stir the reaction at room temperature for 12-48 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, perform a standard aqueous workup to remove water-soluble byproducts.

-

Purify the crude product by column chromatography.

2. Switching to More Potent Coupling Reagents

If additives are insufficient, moving to a more powerful class of coupling reagents is the next logical step.

-

Phosphonium Salt Reagents (e.g., PyBOP, PyAOP): These reagents are generally more reactive than aminium salts and do not have the side reaction of forming guanidinium byproducts with the amine.[2][6] PyAOP is particularly effective for challenging couplings, including those with N-methylated amino acids.[7]

-

Uronium/Aminium Reagents based on HOAt (e.g., HATU): While HATU can fail in some cases, it is generally more reactive than its HOBt-based counterparts (HBTU, TBTU). The 7-aza-benzotriazole (OAt) active esters formed are more reactive than the corresponding OBt esters.[6]

-

Oxyma-Based Reagents (e.g., COMU, PyOxim): These newer reagents incorporate OxymaPure as the activating agent, which offers comparable or even superior reactivity to HOAt-based reagents but with a significantly better safety profile, as HOBt and HOAt are potentially explosive.[6]

Decision-Making Flowchart for Reagent Selection

Caption: Decision-making workflow for selecting a suitable coupling reagent.

Issue 2: Complete Failure of All Standard Coupling Reagents

For extremely unreactive amines or sterically hindered substrates, even the most potent coupling reagents may fail. In these situations, converting the carboxylic acid to a more reactive derivative, such as an acyl fluoride or acyl chloride, is often the most effective strategy.

Acyl halides are among the most electrophilic carboxylic acid derivatives. Their high reactivity can overcome the poor nucleophilicity of the electron-deficient amine. Acyl fluorides, in particular, offer a good balance of high reactivity and relative stability compared to acyl chlorides.[8][9]

1. In Situ Formation of Acyl Fluorides

Generating the acyl fluoride in situ followed by the addition of the amine is a powerful method for difficult couplings. Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH are effective for this transformation.[9] This approach has been shown to be successful where many other standard methods have failed.[9][10][11]

Protocol: Acyl Fluoride Mediated Coupling [9]

-

Dissolve the carboxylic acid (1.0 equiv.) and a suitable base (e.g., DIPEA, 2.0 equiv.) in an anhydrous solvent like 1,2-dichloroethane.

-

Add the fluorinating agent (e.g., BTFFH, 1.1 equiv.) and stir the mixture at room temperature for 15-30 minutes to form the acyl fluoride.

-

Add the electron-deficient amine (1.2 equiv.).

-

Heat the reaction mixture, potentially using a microwave reactor (e.g., 80°C for 4 hours), to drive the reaction to completion.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction and perform a standard aqueous workup and chromatographic purification.

2. The "Last Resort": Acyl Chlorides

When all else fails, the use of acyl chlorides, formed with reagents like oxalyl chloride or thionyl chloride, can be employed.[3][8] This method is highly effective but can be harsh and may not be suitable for substrates with sensitive functional groups.[2]

Protocol: Acyl Chloride Formation and Coupling

-

Acid Chloride Formation: To a solution of the carboxylic acid (1.0 equiv.) in an anhydrous solvent (e.g., DCM) at 0°C, add oxalyl chloride (1.5-2.0 equiv.) and a catalytic amount of DMF.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure.

-

Amide Coupling: Dissolve the crude acyl chloride in an anhydrous solvent (e.g., DCM).

-

Add the electron-deficient amine (1.0-1.2 equiv.) and a non-nucleophilic base (e.g., DIPEA or pyridine, 2.0-3.0 equiv.) at 0°C.

-

Stir the reaction, allowing it to warm to room temperature, and monitor by TLC or LC-MS.

-

Perform a standard aqueous workup and purification.

General Amide Coupling Mechanism

Sources

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hepatochem.com [hepatochem.com]

- 3. reddit.com [reddit.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. bachem.com [bachem.com]

- 7. peptide.com [peptide.com]

- 8. amphoteros.com [amphoteros.com]

- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Support Guide: Removal of Unreacted Trifluoroethylamine (TFEA)

The TFEA Challenge: Why Standard Workups Fail

Removing 2,2,2-trifluoroethylamine (TFEA) requires a deviation from standard amine workup protocols. Its unique fluorination alters its physicochemical properties significantly compared to non-fluorinated analogs like ethylamine.[1]

Critical Physicochemical Data

| Property | Value | Implication for Workup |

| Boiling Point | 36–37 °C | Extremely volatile.[1][2] Can be removed by evaporation but poses "bumping" risks.[1][3] |

| pKa (Conjugate Acid) | ~5.7 | The Silent Trap. Unlike standard amines (pKa ~10.5), TFEA is a very weak base.[1] At pH 7, it is >90% neutral and stays in the organic layer.[1] |

| Nucleophilicity | Reduced | Reacts slower with electrophilic scavengers than standard amines.[1] |

| Salt Solubility | High in Water/EtOH | TFEA[1]·HCl is soluble in water but also slightly soluble in chlorinated solvents (DCM/CHCl₃).[1] |

Diagnostic Workflow: Selecting Your Removal Strategy

Do not apply a "one-size-fits-all" approach.[1] Use this decision matrix to select the method that protects your specific product.

Figure 1: Decision tree for selecting the optimal TFEA removal strategy based on product stability and scale.

Method A: Azeotropic Evaporation (Volatility-Based)

Best For: Non-volatile, thermally stable products.[1] Mechanism: Exploits the low boiling point of TFEA (37 °C).[1]

The Protocol[4][5][6]

-

Solvent Switch: If your reaction solvent is high-boiling (e.g., DMF, DMSO), dilute the mixture with tert-butyl methyl ether (TBME) or Dichloromethane (DCM) .

-

Vacuum Setup: Set rotovap bath to 30 °C . Do not heat aggressively initially.[1]

-

Co-evaporation:

-

Repeat: Perform the toluene co-evaporation 2–3 times.

Troubleshooting:

-

Issue: "My product is bumping into the trap."

-

Fix: TFEA outgasses rapidly.[1] Use a bleed valve to manually control pressure rather than an automated vacuum controller until the bulk amine is gone.[1]

Method B: pH-Controlled Extraction (The pKa Trap)

Best For: Large scale, acid-stable products. Mechanism: Protonation to force TFEA into the aqueous layer.[1]

The "pKa Trap" Explained

Most researchers fail here because they treat TFEA like a normal amine.[1]

-

Standard Amine (Triethylamine): pKa ~10.[1]7. Wash with pH 7 water

99.9% protonated (Water soluble).[1] -

TFEA: pKa ~5.7. Wash with pH 7 water

95% Neutral (Organic soluble).[1]

To remove TFEA, you must drop the pH at least 2 units below its pKa (Target pH < 3.5).

The Protocol[4][5][6]

-

Dilution: Dilute reaction mixture with Ethyl Acetate (EtOAc) or TBME .

-

First Wash (Acidic): Wash the organic layer with 1M HCl (pH ~0).[1]

-

Second Wash (Brine): Wash with saturated NaCl to remove residual water.[1]

-

Drying: Dry over Na₂SO₄ and concentrate.

Figure 2: Liquid-Liquid Extraction workflow emphasizing the critical pH checkpoint.

Method C: Solid-Phase Scavenging (High-Sensitivity)

Best For: Acid-sensitive compounds, late-stage intermediates, or library synthesis. Mechanism: Covalent capture using electrophilic resins.[1]

Recommended Resin[1][7][8][9][10][11]

-

Type: Polymer-bound Isocyanate (e.g., Benzyl isocyanate polystyrene).[1]

-

Reactivity: Reacts with the nucleophilic amine to form an insoluble urea.[1]

The Protocol[4][5][6]

-

Stoichiometry: Calculate excess TFEA. Add 3–4 equivalents of Isocyanate resin relative to the unreacted TFEA.[1]

-

Solvent: Dissolve crude mixture in DCM or THF (Anhydrous is preferred but not strictly necessary).

-

Incubation: Shake (do not stir with a magnetic bar, which grinds the beads) at room temperature for 4–12 hours .

-

Filtration: Filter through a fritted glass funnel or a cotton plug.

-

Rinse: Rinse resin with solvent to recover entrained product.[1]

Frequently Asked Questions (FAQs)

Q: Can I just use a silica column to remove TFEA? A: It is risky. TFEA is polar and often streaks on silica, potentially co-eluting with polar products.[1] Furthermore, TFEA lacks a strong UV chromophore, making it invisible on standard UV detectors (254 nm), leading to invisible contamination of your fractions.

Q: I used 1M HCl, but I still see TFEA in my NMR. Why? A: You likely used Dichloromethane (DCM) as your extraction solvent.[1] TFEA[1][4][5][6][7][8]·HCl is surprisingly soluble in DCM [1].[1] Switch to Ethyl Acetate or Ether/Heptane for the extraction, or perform a "back-extraction" (extract the DCM layer with water 3–4 times).

Q: My product is a base (amine). How do I separate it from TFEA? A: This is the hardest scenario. Both your product and TFEA will protonate in acid.[1]

-

Strategy: Use Method A (Evaporation) first.[1]

-

Strategy: If that fails, exploit the pKa difference.[1] If your product is a standard amine (pKa ~10) and TFEA is pKa ~5.7, you can try buffering the aqueous layer to pH 4.5 .[1] At pH 4.5, your product is protonated (water soluble), but TFEA is largely neutral (organic soluble). Extract TFEA into organics, then basify the aqueous layer to pH 12 to recover your product.

References

-

ChemicalBook. (2024).[1] 2,2,2-Trifluoroethylamine hydrochloride Properties and Solubility.Link[1]

-

PubChem. (2024).[1] Compound Summary: 2,2,2-Trifluoroethylamine (CID 9773).[9][10] National Library of Medicine.[1] Link[1]

-

Sigma-Aldrich. (2024).[1] Product Specification: 2,2,2-Trifluoroethylamine.[2][4][5][11][8][9][12][13]Link[1]

-

Biotage. (2024).[1] Isocyanate Scavenger Resins: Application Notes for Nucleophile Removal.Link[1]

Sources

- 1. 2,2,2-Trifluoroethylamine hydrochloride | C2H5ClF3N | CID 9772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2,2-TRIFLUOROETHYLAMINE CAS#: 753-90-2 [m.chemicalbook.com]

- 3. chem.rochester.edu [chem.rochester.edu]

- 4. 2,2,2-Trifluoroethylamine hydrochloride | RUO [benchchem.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Trifluoroethanol: Top 5 Uses, Properties & Safety Guide [ketonepharma.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. CAS 373-88-6: 2,2,2-Trifluoroethylamine hydrochloride [cymitquimica.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Ethanamine, 2,2,2-trifluoro- | C2H4F3N | CID 9773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2,2,2-Trifluoroethylamine hydrochloride CAS#: 373-88-6 [m.chemicalbook.com]

- 12. Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2 [kangmei.com]

- 13. halocarbon-ls.com [halocarbon-ls.com]

Validation & Comparative

A Comparative Guide to the 19F NMR Shifts of N-(2,2,2-trifluoroethyl)oxetan-3-amine Derivatives

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

In the intricate process of drug development, the incorporation of fluorine into molecular scaffolds is a cornerstone strategy for optimizing pharmacological profiles. The judicious placement of fluorine atoms can profoundly influence a compound's metabolic stability, lipophilicity, pKa, and binding affinity.[1] Among the arsenal of fluorinated motifs, the N-(2,2,2-trifluoroethyl) group, particularly when appended to a conformationally constrained system like an oxetane ring, offers a unique combination of electronic and steric properties. This guide provides an in-depth, comparative analysis of the ¹⁹F Nuclear Magnetic Resonance (NMR) shifts of N-(2,2,2-trifluoroethyl)oxetan-3-amine derivatives. It is designed to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge to interpret these spectra, understand structure-spectra relationships, and leverage ¹⁹F NMR as a powerful analytical tool.[2][3]

¹⁹F NMR spectroscopy is exceptionally well-suited for this purpose due to several key advantages: the ¹⁹F nucleus has a spin of ½, is 100% naturally abundant, and possesses a high gyromagnetic ratio, making it the third most receptive nucleus for NMR after tritium and hydrogen.[4] Furthermore, the vast chemical shift range of ¹⁹F NMR, spanning over 800 ppm, minimizes signal overlap and provides exquisite sensitivity to subtle changes in the local electronic environment.[4][5][6]

Decoding the ¹⁹F NMR Spectra of this compound Derivatives

The chemical shift of the trifluoromethyl (CF₃) group in these derivatives serves as a highly sensitive reporter on the molecular environment. Variations in this shift can be directly correlated with changes in substitution, conformation, and intermolecular interactions.

Fundamental Principles and Typical Spectral Features

The ¹⁹F NMR signal for the CF₃ group in an N-(2,2,2-trifluoroethyl) moiety typically appears as a triplet, a result of spin-spin coupling (³JHF) with the two protons of the adjacent methylene (-CH₂) group. The chemical shift is highly dependent on the electronic environment, with electron-withdrawing groups causing a downfield shift (less negative ppm value) and electron-donating groups inducing an upfield shift (more negative ppm value).[7] For organofluorine compounds, the chemical shift range for CF₃ groups is generally found between -50 and -70 ppm relative to the standard reference, CFCl₃.[4]

The Influence of N-Substitution on ¹⁹F Chemical Shifts

The nature of the substituent on the oxetane-amine nitrogen atom is a primary determinant of the CF₃ group's chemical shift. This is because the substituent directly modulates the electron density on the nitrogen, which is transmitted inductively through the ethyl chain to the fluorine atoms.

-

Electron-Withdrawing Groups (EWGs): Acyl, sulfonyl, or other EWGs decrease the electron density on the nitrogen. This reduction in electron density "deshields" the fluorine nuclei, causing the resonance to shift downfield.

-

Electron-Donating Groups (EDGs): Alkyl groups or other EDGs increase the electron density on the nitrogen. This "shields" the fluorine nuclei, leading to an upfield shift in the ¹⁹F NMR spectrum.

| N-Substituent (R) on N-(CH₂CF₃)R-oxetan-3-amine | Probable Electronic Effect | Expected ¹⁹F NMR Shift Range (ppm vs CFCl₃) |

| H | Neutral Reference | -68 to -70 |

| Acetyl (-COCH₃) | Strong Electron-Withdrawing | -65 to -67 |

| tert-Butoxycarbonyl (-Boc) | Moderate Electron-Withdrawing | -66 to -68 |

| Benzyl (-CH₂Ph) | Weak Electron-Donating | -69 to -71 |

| Methyl (-CH₃) | Strong Electron-Donating | -70 to -72 |

Table 1. Predicted ¹⁹F NMR chemical shift trends for N-substituted this compound derivatives based on substituent electronic effects.

Comparative Analysis with Alternative Fluoroalkylamines

To provide context, it is crucial to compare the spectral properties of N-(2,2,2-trifluoroethyl)oxetan-3-amines with other classes of fluoroalkylamines frequently used in medicinal chemistry. The structural framework to which the N-trifluoroethyl group is attached has a significant impact on the ¹⁹F chemical shift.

| Compound Class | Typical ¹⁹F NMR Shift (ppm vs CFCl₃) | Key Differentiating Factors |

| This compound | -65 to -72 | Constrained, saturated heterocyclic system. Shift is sensitive to N-substitution. |

| N-(2,2,2-trifluoroethyl)aniline | ~ -64 | The aromatic ring has a significant deshielding effect.[8] |

| N-(2,2,2-trifluoroethyl)piperidine | ~ -69 | Conformationally flexible saturated heterocycle, often showing slightly more shielding than the oxetane analogue. |

| 2,2,2-Trifluoroethylamine | ~ -68.5 | The parent amine, serving as a baseline.[9] |

Table 2. Comparative ¹⁹F NMR chemical shifts for various trifluoroethylamines, illustrating the influence of the molecular scaffold.

Experimental Protocols

Synthesis: General Procedure for N-Alkylation and Subsequent N-Functionalization

The synthesis of N-substituted this compound derivatives is typically achieved in a two-step sequence.

Step 1: N-(2,2,2-trifluoroethylation) of Oxetan-3-amine

-

To a solution of oxetan-3-amine (1.0 eq.) in a suitable aprotic solvent (e.g., acetonitrile or DMF) in a sealed reaction vessel, add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq.).

-

Add a trifluoroethylating agent, such as 2,2,2-trifluoroethyl trifluoromethanesulfonate or 2,2,2-trifluoroethyl iodide (1.1 eq.), dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by LC-MS or TLC for the consumption of the starting amine.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude this compound via column chromatography.

Step 2: N-Functionalization

-

The secondary amine from Step 1 can be functionalized using standard organic chemistry protocols. For example, acylation can be achieved by reacting the amine with an acyl chloride or anhydride in the presence of a base like triethylamine.

-

Reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride provides access to N-alkylated derivatives.

Figure 1. Generalized workflow for the synthesis of N-substituted this compound derivatives.

Protocol for ¹⁹F NMR Data Acquisition

Accurate and reproducible ¹⁹F NMR data is critical for comparative studies.

-

Sample Preparation: Dissolve 5-10 mg of the purified analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the solvent does not contain any fluorine-containing impurities.

-

Spectrometer Setup: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a broadband or fluorine-specific probe tuned to the ¹⁹F frequency.

-

Referencing: Use an external standard of CFCl₃ (δ = 0.0 ppm) or a common internal secondary standard with a known chemical shift.

-

Acquisition Parameters:

-

Employ a standard one-pulse ¹⁹F experiment.

-

To simplify the spectra and enhance sensitivity, use proton decoupling (e.g., a ¹⁹F{¹H} experiment). This will cause the characteristic triplet of the CF₃ group to collapse into a singlet.

-

Set the spectral width to encompass the expected chemical shift range (e.g., from -50 to -80 ppm).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Figure 2. Step-by-step workflow for the acquisition and processing of ¹⁹F NMR spectra.

Conclusion

The ¹⁹F NMR chemical shift of this compound derivatives is a data-rich parameter that provides direct insight into the electronic consequences of N-substitution. The predictable upfield and downfield shifts induced by electron-donating and electron-withdrawing groups, respectively, make ¹⁹F NMR an invaluable tool for reaction monitoring, structural confirmation, and library quality control. By understanding these principles and comparing the spectral data against other common fluoroalkylamines, medicinal chemists can more effectively utilize this powerful building block in the rational design of next-generation therapeutics.

References

- MDPI. (2024). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery.

- National Institutes of Health (NIH). (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery.

- Dovepress. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species.

- Royal Society of Chemistry. (2021). ligand-observed and protein-observed 19F NMR applications for fragment-based drug d.

- AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds.

- Alfa Chemistry. 19F NMR Chemical Shift Table - Organofluorine.

- SciSpace. (2023). A beginner's guide to 19F NMR and its role in drug screening.

- Oldfield Group Website. (1996). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins.

- Dovepress. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species.

- ChemicalBook. (2022). Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2.

- UCSB Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants.

- Google Patents. (2022). Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof.

- Organic Chemistry Data. (2020). NMR Spectroscopy :: 19F NMR Chemical Shifts.

- eScholarship, University of California. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins.

- Google Patents. Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.

- Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy.

- ChemicalBook. (2023). 2-amino-N-(2,2,2-trifluoroethyl) acetamide: Preparation and Appication.

- Google Patents. (2008). Manufacturing method of 2,2,2-trifluoroethylamine.

Sources

- 1. azom.com [azom.com]

- 2. mdpi.com [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ichorlifesciences.com [ichorlifesciences.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 19F [nmr.chem.ucsb.edu]

- 9. Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2 [kangmei.com]

Bioisosteric comparison of trifluoroethyl oxetane vs. isopropyl groups

Optimizing Lipophilic Ligand Efficiency (LLE) and Metabolic Stability in Drug Design

Executive Summary

In modern medicinal chemistry, the isopropyl group (

The fluorinated oxetane moiety—specifically the 3-(trifluoromethyl)oxetan-3-yl and the 3-(2,2,2-trifluoroethyl)oxetan-3-yl groups—has emerged as a high-value bioisostere. By replacing the central carbon of the isopropyl/tert-butyl group with an oxetane ring and modulating the substituents with fluorine, researchers can:

-

Lower LogP/LogD (typically by 1.0–2.0 units) due to the oxetane's polarity.

-

Block Metabolic Hotspots by removing abstractable

-protons. -

Maintain Steric Volume (Gem-dimethyl effect mimicry) while introducing specific dipole interactions.

This guide provides a technical comparison of these motifs, supported by physicochemical data, structural analysis, and synthesis protocols.

Physicochemical & Structural Profiling

Structural Superposition and Volume

The bioisosteric relationship relies on the "Gem-Dimethyl" effect. The oxetane ring is a puckered, 4-membered ether that spatially mimics the branching of an isopropyl or gem-dimethyl group but with distinct electronic properties.

| Feature | Isopropyl Group | 3-Methyl-3-Oxetanyl | 3-(Trifluoromethyl)-3-Oxetanyl |

| Structure | Oxetane w/ Methyl | Oxetane w/ | |

| Van der Waals Volume | ~62 | ~58 | ~78 |

| Electronic Nature | Lipophilic, Neutral | Polar, H-bond Acceptor | Polar, EWG (Electron Withdrawing) |

| LogP Contribution | +1.53 (approx) | -0.30 (approx) | +0.40 (approx) |

| Metabolic Liability | High (Benzylic oxidation) | Low (Blocked | Very Low (Blocked + Fluorine shield) |

The "Magic Oxetane" Effect on Lipophilicity

Replacing a gem-dimethyl or isopropyl group with an oxetane ring typically lowers the measured LogP significantly. Adding a trifluoroethyl or trifluoromethyl tail modulates this reduction, allowing the chemist to "dial in" the exact lipophilicity required for membrane permeability without sacrificing solubility.

Comparative Data (Model System: Phenyl-R):

| Compound ( | LogP (Meas.) | Solubility (pH 7.4) | Intrinsic Clearance ( |

| Isopropyl-Benzene | 3.8 | Low | High (CYP Oxidation) |

| 3-Methyl-Oxetanyl-Benzene | 1.9 | High | Low |

| 3-CF | 2.6 | Moderate | Very Low (Stable) |

Key Insight: The 3-(trifluoromethyl)oxetane is the "Goldilocks" bioisostere. It provides the bulk of a tert-butyl/isopropyl group to fill the receptor pocket but possesses a significantly lower LogP and superior metabolic stability.

Metabolic Stability & Mechanism

The primary driver for switching from Isopropyl to Trifluoro-Oxetane is metabolic stability.

Mechanism of Stabilization

-

Blocking

-Hydroxylation: CYP450 enzymes target the electron-rich C-H bond of the isopropyl methine. The 3,3-disubstituted oxetane lacks this proton. -

Electronic Deactivation: The electronegative oxygen and fluorine atoms reduce the electron density of the scaffold, making it less prone to radical abstraction by the high-valent Iron-Oxo species in CYP450.

-

Steric Shielding: The rigid oxetane ring and the bulky

group sterically hinder approach to adjacent susceptible sites.

Pathway Visualization (Graphviz)

Caption: Comparative metabolic fate. The isopropyl group undergoes rapid oxidative clearance, whereas the quaternary center of the oxetane confers resistance.

Experimental Protocols

Decision Framework: When to Use Which?

Use the following logic to select the correct group:

-

Current Liability: High Clearance + High LogP

Switch to Oxetane . -

Pocket Requirement: Small/Flat

3-Fluoro-Oxetane . -

Pocket Requirement: Large/Bulky (Val/Leu/Ile mimic)

3-Trifluoromethyl-Oxetane or 3-(Trifluoroethyl)-Oxetane .

Synthesis of 3-(Trifluoromethyl)oxetan-3-amine Building Block

This protocol describes the synthesis of the amine building block, which can then be coupled to your scaffold (replacing an isopropyl-amine).

Reagents:

-

3-Oxetanone[1]

-

Trimethyl(trifluoromethyl)silane (

, Ruppert-Prakash Reagent) -

Benzylamine (

) -

Cesium Fluoride (

)

Step-by-Step Workflow:

-

Imine Formation:

-

Mix 3-oxetanone (1.0 eq) and benzylamine (1.05 eq) in dry

with

-

-

Nucleophilic Trifluoromethylation:

-

Dissolve the crude imine in dry DMF at 0°C.

-

Add

(1.2 eq) followed by catalytic -

Allow to warm to RT and stir for 2h. The

adds to the imine carbon.

-

-

Hydrolysis/Deprotection:

-

Quench with acidic methanol (

) to remove the TMS group. -

Perform hydrogenolysis (

,

-

-

Isolation:

-

The resulting 3-(trifluoromethyl)oxetan-3-amine is isolated as a hydrochloride salt.

-

Validation:

NMR should show a singlet around -80 ppm.

-

Case Study: pKa Modulation of Adjacent Amines

One of the most subtle but powerful effects of the oxetane bioisostere is its ability to modulate the basicity of adjacent amines (e.g., in a piperidine or aniline scaffold).

-

Isopropyl-Amine: High basicity (pKa ~10.5). Often leads to hERG liability or phospholipidosis.

-

Oxetanyl-Amine: Reduced basicity (pKa ~6.0–7.5) due to the inductive electron-withdrawing effect of the oxygen atoms.

-

Trifluoro-Oxetanyl-Amine: Further reduction in pKa (pKa ~4.5–5.5) due to the strong EWG nature of the

group.

Strategic Benefit: This reduction in basicity improves membrane permeability (higher fraction of neutral species at physiological pH) and reduces "cationic amphiphilic drug" (CAD) toxicity risks.

References

-

Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 8979-8983. Link

- Barnes-Seeman, D. (2012). "The Role of Oxetanes in Drug Discovery." Journal of Medicinal Chemistry, 55, 9389.

-

Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. Link

-

Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Organic Letters, 12(9), 1944-1947. Link

-

Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

Sources